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Heptafluoroisopropyl trifluoromethyl ketone

High-voltage insulation Dielectric breakdown Gas-insulated switchgear

Heptafluoroisopropyl trifluoromethyl ketone (CAS 756-12-7), also known as perfluoroisopropyl trifluoromethyl ketone or perfluoro(3-methyl-2-butanone), is a fully fluorinated ketone with the molecular formula C5F10O and a molecular weight of 266.04 g/mol. The compound exists as a colorless liquid with a boiling point of approximately 24–27°C and a density of 1.633 g/cm³.

Molecular Formula C5F10O
Molecular Weight 266.04 g/mol
CAS No. 756-12-7
Cat. No. B1602197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluoroisopropyl trifluoromethyl ketone
CAS756-12-7
Molecular FormulaC5F10O
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F
InChIInChI=1S/C5F10O/c6-2(4(10,11)12,5(13,14)15)1(16)3(7,8)9
InChIKeyABQIAHFCJGVSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptafluoroisopropyl Trifluoromethyl Ketone (CAS 756-12-7): Baseline Properties and Procurement Context


Heptafluoroisopropyl trifluoromethyl ketone (CAS 756-12-7), also known as perfluoroisopropyl trifluoromethyl ketone or perfluoro(3-methyl-2-butanone), is a fully fluorinated ketone with the molecular formula C5F10O and a molecular weight of 266.04 g/mol [1]. The compound exists as a colorless liquid with a boiling point of approximately 24–27°C and a density of 1.633 g/cm³ . Its structure features both a trifluoromethyl group (–CF3) and a heptafluoroisopropyl group (–CF(CF3)2) flanking a central carbonyl, yielding complete fluorine saturation of the carbon skeleton. This compound has emerged as a leading candidate in the perfluoroketone (PFK) class for applications ranging from high-voltage electrical insulation to fluorinated building block chemistry [2].

Why Generic Substitution of Heptafluoroisopropyl Trifluoromethyl Ketone with Other Perfluoroketones or Fluorinated Gases Is Not Advisable


Within the broader class of perfluoroketones (CnF2nO) and fluoronitriles, substitution without explicit performance verification introduces substantial risk. Although compounds such as C4F7N (perfluoroisobutyronitrile), C6F12O (perfluorohexanone), and C3F7CN share certain fluorinated characteristics, they diverge markedly in key procurement-critical parameters: dielectric strength under high pressure, molecular recovery (self-healing) characteristics after electrical breakdown, global warming potential (GWP) as verified by first-principles calculations, and radical reaction selectivity in synthetic applications [1]. For instance, C5F10O demonstrates superior molecular recombination behavior relative to C4F7N at elevated pressures, a property directly impacting long-term insulation reliability in gas-insulated switchgear [2]. Similarly, among fluoroalkyl radicals, the heptafluoroisopropyl group exhibits distinct addition-rate selectivity to alkenes compared to trifluoromethyl, pentafluoroethyl, and nonafluoro-t-butyl radicals [3]. Generic substitution without these quantitative benchmarks may compromise equipment safety margins, environmental compliance, or synthetic yield and selectivity.

Quantitative Differentiation Evidence for Heptafluoroisopropyl Trifluoromethyl Ketone (CAS 756-12-7) Relative to Comparator Compounds


Dielectric Strength at High Pressure: C5F10O versus C4F7N

At elevated pressures, heptafluoroisopropyl trifluoromethyl ketone (C5F10O) exhibits superior molecular recovery characteristics and consequently higher dielectric strength compared to perfluoroisobutyronitrile (C4F7N). Kinetic modeling studies demonstrate that both the molar fraction and recombination rate of C5F10O exceed those of C4F7N under high-pressure breakdown conditions, and the influence of pressure on molar fraction and recovery rate is greater for C5F10O than for C4F7N [1].

High-voltage insulation Dielectric breakdown Gas-insulated switchgear

Global Warming Potential (GWP): C5F10O versus SF6

Heptafluoroisopropyl trifluoromethyl ketone (C5F10O) exhibits a global warming potential (GWP) of approximately 1, representing a reduction of over 99.99% relative to sulfur hexafluoride (SF6), which has a GWP of 23,500 . Density functional theory (DFT) calculations combined with Monte Carlo molecular dynamics simulations have validated this GWP value and also determined an atmospheric lifetime of approximately 0.04 years (about 15 days), compared to SF6's atmospheric lifetime of 3,200 years [1][2].

Environmental compliance Greenhouse gas regulation Sustainable dielectric media

Dielectric Strength Baseline Comparison: C5F10O versus SF6

Heptafluoroisopropyl trifluoromethyl ketone (C5F10O) demonstrates dielectric strength approximately 1.4 times greater than SF6 at equivalent pressure . Independent studies have further reported dielectric strength up to twice that of SF6 under specific test configurations [1]. This enhanced intrinsic dielectric performance enables either increased safety margins in existing equipment footprints or potential downsizing of gas-insulated components.

Electrical insulation Breakdown voltage Power equipment

Fluoroalkyl Radical Addition Selectivity: Heptafluoroisopropyl versus Trifluoromethyl, Pentafluoroethyl, and Nonafluoro-t-butyl

The heptafluoroisopropyl radical, structurally derived from the heptafluoroisopropyl group in the target ketone, exhibits distinct addition-rate selectivity relative to other fluoroalkyl radicals. Comparative kinetic studies show that as fluoroalkyl radicals become increasingly branched — from CF3· to CF3CF2· to (CF3)2CF· to (CF3)3C· — their addition rates to ethylene and vinyl fluoride decrease monotonically, with a direct correlation observed between the logarithm of orientation of addition and the pKa of the corresponding perfluoroalkyl hydride [1].

Radical chemistry Fluorinated building blocks Reaction selectivity

Plasma Etching Performance: C5F10O Isomers versus C4H3F7O Isomers

In plasma atomic layer etching (ALE) of silicon oxide, C5F10O isomers (including perfluoroisopropyl vinyl ether and perfluoropropyl vinyl ether) yield higher etch per cycle (EPC) values than C4H3F7O isomers. The EPC of SiO2 was determined to be 5.4 Å/cycle and 3.3 Å/cycle for the two C5F10O isomers, compared to 2.1 Å/cycle and 1.8 Å/cycle for the two C4H3F7O isomers [1]. Additionally, the C5F10O isomer with the higher F1s/C1s ratio (1.57) produced the highest EPC, whereas the C4H3F7O isomer with the lowest F1s/C1s ratio (1.05) yielded the lowest EPC [1].

Plasma atomic layer etching Dielectric materials Semiconductor manufacturing

Verified Application Scenarios for Heptafluoroisopropyl Trifluoromethyl Ketone (CAS 756-12-7) Based on Quantitative Evidence


Medium-Voltage Gas-Insulated Switchgear (GIS) and Gas-Insulated Lines (GIL) with High-Pressure Operational Requirements

Deployment as the primary insulating medium or as a component in C5F10O/CO2 or C5F10O/Air mixtures in medium-voltage GIS and GIL applications where sustained dielectric integrity under elevated pressure is required. The evidence establishes that C5F10O exhibits dielectric strength 1.4× to 2.0× that of SF6 at equivalent pressure [1] and demonstrates superior molecular recovery characteristics relative to C4F7N under high-pressure breakdown conditions [2]. These properties make C5F10O particularly suitable for indoor medium-voltage equipment operating with pressure-cycled or high-stress duty cycles.

SF6 Replacement in Jurisdictions with Stringent Greenhouse Gas Regulations

Replacement of SF6 in electrical insulation applications subject to F-gas regulations, carbon taxation, or corporate sustainability mandates. The evidence demonstrates a GWP of <1 (approximately 1) for C5F10O compared to 23,500 for SF6, representing a 99.99% reduction, coupled with an atmospheric lifetime of 0.04 years versus 3,200 years for SF6 [3]. When used in gas mixtures, the greenhouse gas impact can be reduced by up to 99.99% compared with SF6 . This quantifiable environmental advantage directly supports procurement decisions in regulated markets.

Fluorinated Building Block for Selective Radical-Mediated Synthesis

Utilization as a precursor for heptafluoroisopropyl radical generation in synthetic organic chemistry, particularly where intermediate steric bulk and selectivity are required relative to smaller (CF3·, CF3CF2·) or larger ((CF3)3C·) fluoroalkyl radicals. The evidence establishes a defined trend in addition rates and selectivity across the fluoroalkyl radical series, with the heptafluoroisopropyl radical occupying a distinct intermediate position that correlates with perfluoroalkyl hydride pKa values [4]. This enables synthetic chemists to achieve reaction outcomes not accessible with less or more sterically demanding fluoroalkyl sources.

Dielectric Material Plasma Etching in Semiconductor Fabrication

Application of C5F10O isomers as fluorinating agents in plasma atomic layer etching (ALE) of silicon oxide and silicon nitride dielectric layers. The evidence demonstrates that C5F10O isomers provide 1.6× to 3.0× higher etch per cycle (EPC) of SiO2 compared to C4H3F7O isomers, with EPC values of 5.4 Å/cycle and 3.3 Å/cycle versus 2.1 Å/cycle and 1.8 Å/cycle, respectively [5]. The higher F1s/C1s ratio (1.57) of the C5F10O isomers correlates with enhanced fluorination efficiency, supporting higher-throughput dielectric etching processes in advanced semiconductor manufacturing nodes.

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